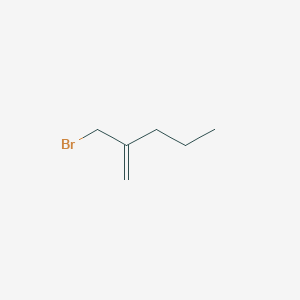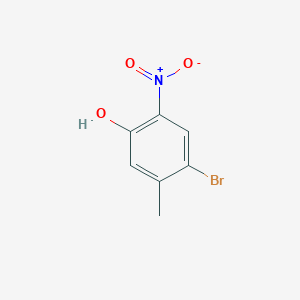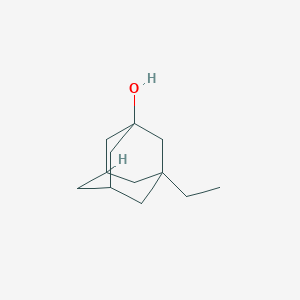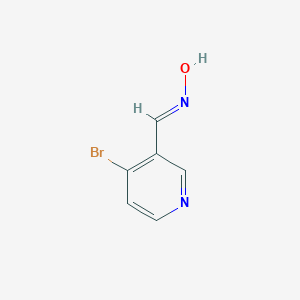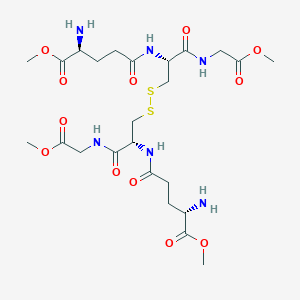
Glutathione Dimethyl Ester Disulfide Dihydrochloride
概要
説明
Glutathione Dimethyl Ester Disulfide Dihydrochloride is a derivative of Glutathione Disulfide . It is a biomarker for fatty liver disease . The CAS number for this compound is 146963-33-9 . It has a molecular formula of C24H42Cl2N6O12S2 .
Chemical Reactions Analysis
Glutathione and its oxidized form, glutathione disulfide, make up the most important thiol redox buffer in the body . Dysfunction or disruption of this redox buffer has been implicated in various diseases .Physical And Chemical Properties Analysis
Glutathione Dimethyl Ester Disulfide Dihydrochloride is a white solid . It is soluble in methanol and water . The molecular weight of this compound is 668.7374 .科学的研究の応用
Role in Cellular Defense and Detoxification
Glutathione plays a pivotal role in cellular defense against xenobiotics and naturally occurring deleterious compounds such as free radicals and hydroperoxides. It is involved in the detoxification reactions, serving as a specific substrate for enzymes like GSH peroxidase and GSH S-transferases, which participate in radical scavenging and microsomal peroxidase reactions. This function underscores the importance of glutathione in scientific studies focusing on cellular protection mechanisms against oxidative stress and chemical insults (Kaplowitz, Aw, & Ookhtens, 1985).
Implications in Redox and Detoxification Processes
Glutathione's status is a highly sensitive indicator of cell functionality and viability, with its levels in human tissues varying significantly, being most concentrated in organs like the liver. The understanding of glutathione's role in redox and detoxification processes has been crucial in studies of pathophysiological conditions, including cancer, neurodegenerative, and cardiovascular diseases. Research methodologies for measuring glutathione in biological samples are integral in analyzing the glutathione homeostasis and its impairment, which represents an indicator of tissue oxidative status in human subjects (Pastore, Federici, Bertini, & Piemonte, 2003).
Antioxidant and Environmental Stress Marker in Aquatic Biota
Studies on environmental contaminants highlight the antioxidant role of glutathione, along with the formation of its disulfide dimer, GSSG, and metabolites in response to chemical stress. This research illuminates glutathione's utility as a biomarker in assessing the effects of xenobiotics in aquatic organisms, underpinning its significance in environmental sciences and toxicology (Hellou, Ross, & Moon, 2012).
Cancer Research and Therapeutic Strategies
The interplay between glutathione levels and cancer therapy effectiveness has been a subject of extensive research. High intracellular GSH levels are crucial for cancer cells to counteract oxidative stress and detoxify chemotherapeutics, making glutathione metabolism a target for cancer therapy. Strategies aiming at GSH depletion have shown potential in enhancing the efficacy of ROS-based therapy, ferroptosis, and chemotherapy, demonstrating the significance of glutathione in developing novel cancer treatments (Niu, Liao, Zhou, Wen, Quan, Pan, & Wu, 2021).
作用機序
Glutathione protects the body against oxidative stress and reactive electrophiles . It is also involved in detoxification reactions of both oxidants and electrophilic compounds . The reduced and oxidized forms of glutathione are interconvertible, with reduced glutathione being the predominant form .
Safety and Hazards
将来の方向性
Glutathione and its related systems are valid and effective targets for medicinal chemistry interventions . Increased levels of glutathione and related systems in cancer have been employed for anticancer prodrug activation, anticancer drug delivery, and anticancer drug development . There is a growing interest in determining the best methods to increase cellular glutathione for both disease prevention and treatment .
特性
IUPAC Name |
methyl (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-5-methoxy-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32)/t13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCLQWHVMXECKO-VGWMRTNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N)NC(=O)CC[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N6O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455633 | |
| Record name | FT-0669014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutathione Dimethyl Ester Disulfide Dihydrochloride | |
CAS RN |
146963-33-9 | |
| Record name | FT-0669014 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



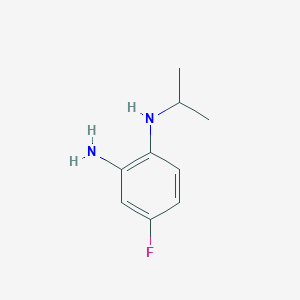


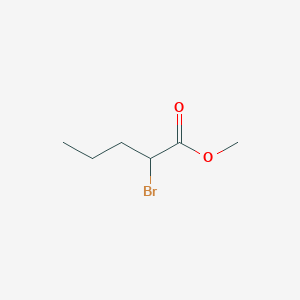
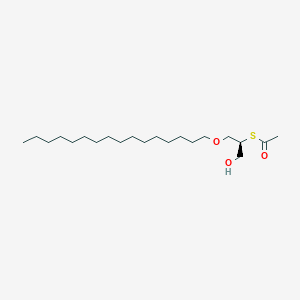

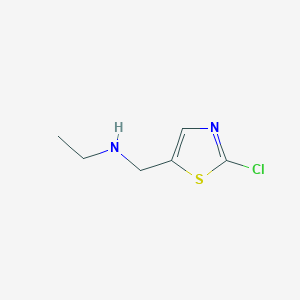

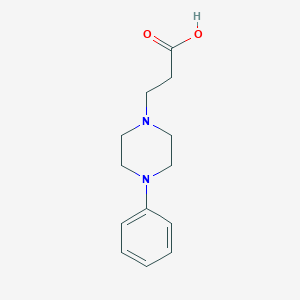
![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)
